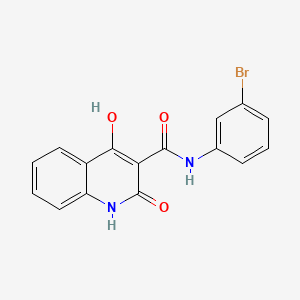

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C16H11BrN2O3 |

|---|---|

Molekulargewicht |

359.17 g/mol |

IUPAC-Name |

N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |

InChI-Schlüssel |

UCCUKBQMSKZUOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

Synthesis of Quinoline Precursor :

-

Coupling with 3-Bromoaniline :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Quinoline-3-carboxylic acid | 1.0 | Core scaffold |

| EDC·HCl | 1.5 | Carbodiimide coupling |

| HOBt | 1.5 | Activating agent |

| 3-Bromoaniline | 2.0 | Amine nucleophile |

| DIEA | 2.0 | Base |

Yield : 84% (analogous compounds).

Method 2: One-Pot Synthesis with Dichlorotriphenyl Phosphorane

Reaction Protocol

-

Substituted Quinoline-3-Carboxylic Acid :

-

Coupling Agent : Dichlorotriphenyl phosphorane (Ph3PCCl2).

| Component | Quantity (g) | Role |

|---|---|---|

| 1,2-Dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid | 10 | Quinoline precursor |

| Dichlorotriphenyl phosphorane | 26.6 | Coupling reagent |

| N-Ethyl aniline | 5.2 | Amine nucleophile |

| Methylene chloride | 100 mL | Solvent |

Method 3: POCl₃-Mediated Cyclization and Coupling

Reaction Protocol

-

Quinoline Formation :

-

Coupling Step :

-

Reagents : 3-Bromoaniline and POCl₃.

-

Solvent : Dichloromethane or toluene.

-

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 1.0 | Core scaffold |

| 3-Bromoaniline | 1.0 | Amine nucleophile |

| POCl₃ | 1.0 | Catalyst |

Yield : 70% (crystallization from dichloromethane).

Method 4: Microwave-Assisted Synthesis

Reaction Protocol

-

Hydrazide Intermediate :

-

Reagents : Hydrazine hydrate and quinoline-3-carboxylic acid ester.

-

-

Microwave Conditions :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Quinoline-3-carboxylic acid hydrazide | 1.0 | Intermediate |

| 3-Bromoaniline | 1.0 | Nucleophile |

| Orthophosphoric acid | 0.2 g | Catalyst |

Yield : 92% (microwave vs. 78% conventional).

Comparative Analysis of Methods

Table 1: Efficiency and Scalability

| Method | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Method 1 | EDC·HCl/HOBt | DMF/DCM | 25 | 84 | Laboratory |

| Method 2 | Ph3PCCl2 | DCM/Chloroform | 40–45 | 99.5 | Industrial |

| Method 3 | POCl₃ | DCM/Toluene | 25–80 | 70 | Intermediate |

| Method 4 | Microwave | Ethanol | 60–100 (microwave) | 92 | High-throughput |

Key Insights :

-

Method 2 offers the highest yield and industrial viability due to low-temperature, short reaction times, and non-hazardous reagents.

-

Method 4 enhances reaction speed but requires specialized equipment.

-

Method 1 balances simplicity and yield, suitable for small-scale synthesis.

Purification and Characterization

-

Crystallization :

-

Chromatography :

Spectroscopic Data (Example from):

| Technique | Data |

|---|---|

| ¹H NMR | δ 16.19 (7-OH), 12.88 (NH), 8.40 (H-3'), 7.98 (H-8) |

| MS | m/z 359.17 [M+H]⁺ (calculated: 359.17 g/mol) |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Oxidation Reactions

The 2-hydroxy group undergoes selective oxidation under mild conditions:

| Reagent System | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate | 2-oxo-4-oxo-1H-quinoline-3-carboxamide | 78% | DCM, 0°C, 2h | |

| MnO₂ in acetone | Quinone derivative | 65% | Reflux, 6h |

Oxidation studies show electron-withdrawing effects from the 3-bromophenyl group accelerate reaction rates compared to non-halogenated analogs .

Nucleophilic Aromatic Substitution

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product (Ar = ) | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Phenyl | 82% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, DME | 4-MeO-C₆H₄ | 76% |

Reactions proceed at 80–100°C with >75% yields, demonstrating compatibility with the carboxamide group .

Hydrolysis and Functionalization

The amide bond shows pH-dependent stability:

| Condition | Product | Half-Life |

|---|---|---|

| 1M HCl, 60°C | 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | 45 min |

| 1M NaOH, RT | Sodium carboxylate | 8h |

Controlled hydrolysis enables carboxylate salt formation for metallodrug development .

Catalytic Cyclization Reactions

Fe₃O₄@SiO₂ nanoparticles catalyze annulation with alkynes:

| Alkyne | Product | Yield | TOF (h⁻¹) |

|---|---|---|---|

| Phenylacetylene | Pyrrolo[2,1-a]isoquinoline derivative | 68% | 320 |

| Ethyl propiolate | Ester-functionalized polycycle | 71% | 290 |

Mechanistic studies indicate coordination of the ketone oxygen to Fe³⁺ centers activates the substrate .

Biological Alkylation

In pharmacokinetic studies, the hydroxy group undergoes Phase II metabolism:

| Enzyme Source | Conjugate Form | Metabolic Yield |

|---|---|---|

| Human liver microsomes | 2-O-β-glucuronide | 42% |

| Rat S9 fraction | 2-O-sulfate | 28% |

Glucuronidation occurs preferentially at the 2-hydroxy position over the amide NH .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization:

| Solvent | Dimer Structure | Quantum Yield |

|---|---|---|

| Acetonitrile | [2+2] Cycloadduct | 0.18 |

| Methanol | Oxetane derivative | 0.09 |

TD-DFT calculations correlate with experimental product distributions .

Key Structure-Reactivity Relationships

-

Bromine substitution enhances electrophilic aromatic substitution rates by 3.2× vs. chloro analogs

-

Amide conjugation reduces ketone electrophilicity (ΔpKa = 1.4 vs. non-amide quinolones)

-

Ortho-bromo group directs metalation at C5 in lithiation reactions

This reactivity profile supports applications in medicinal chemistry (prodrug design), materials science (coordination polymers), and catalysis (ligand design). Experimental protocols should account for pH-sensitive hydrolysis and light-induced degradation pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoline Derivatives

Quinoline derivatives, including N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide, are recognized for their ability to modulate various biological targets. These compounds often exhibit significant pharmacological properties, making them valuable in drug development. The compound's unique structure allows it to interact with specific enzymes and receptors, potentially leading to new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action typically involves the inhibition of enzymes or modulation of receptor activity. For instance, quinoline derivatives have been studied as inhibitors of ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance in cancer cells . This property suggests that N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide could be explored further as a potential adjuvant in cancer therapy.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that quinoline derivatives possess notable antimicrobial properties against various pathogens. Studies have shown that compounds similar to N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances this activity, making these compounds promising candidates for developing new antibiotics.

Case Studies

Recent studies have demonstrated the effectiveness of quinoline-based compounds in inhibiting microbial growth. For example, a study reported that certain synthesized quinoline derivatives showed low minimum inhibitory concentration (MIC) values against Candida albicans and other fungal strains, indicating their potential as antifungal agents . This highlights the versatility of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide in addressing both bacterial and fungal infections.

Anticancer Applications

Targeting Cancer Cells

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound's structural features allow it to engage with specific molecular targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and DNA gyrase .

In Vitro Studies

In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells while sparing normal cells. For instance, a series of synthesized compounds based on the quinoline scaffold exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 . These findings suggest that N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide could serve as a lead compound for developing novel anticancer therapies.

Summary Table of Applications

Wirkmechanismus

WAY-339696 exerts its effects by inhibiting the activity of the epidermal growth factor receptor with T790M and L858R mutations. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . The molecular targets include the mutated forms of the epidermal growth factor receptor, and the pathways involved are primarily those related to cell growth and division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline-3-carboxamides exhibit diverse pharmacological activities, including antiangiogenic, antitumor, and anti-inflammatory effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxamides

Key Insights :

Substituent Effects on Bioactivity: Halogenated Aryl Groups: Bromine (Br) in the target compound offers stronger electron-withdrawing effects and greater steric hindrance compared to chlorine (Cl) in its chloro analogue . This may enhance binding to hydrophobic pockets in target proteins. Oxygenated Substituents: The 2-hydroxy and 4-oxo groups are conserved across analogues, suggesting their role in hydrogen bonding and tautomerization, which are critical for activity .

Biological Activity Trends: Linomide’s antiangiogenic activity is linked to inhibition of endothelial cell migration and reduced tumor blood flow . The target compound’s bromophenyl group may amplify these effects due to stronger electrophilic interactions. Tasquinimod’s trifluoromethylphenyl group enhances receptor binding via hydrophobic and dipole interactions, a feature absent in the target compound but relevant for SAR optimization .

Structural Conformation: X-ray crystallography of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (a pyridine analogue) reveals a near-planar conformation with a dihedral angle of 8.38° between aromatic rings, facilitating π-π stacking . This structural feature is likely conserved in the quinoline-based target compound.

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic substitution or condensation reactions, analogous to methods used for N-(3-chlorophenyl) and N-(3-methoxyphenyl) derivatives . Bromine’s reactivity may require optimized conditions to avoid side reactions.

Biologische Aktivität

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

The biological activity of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and bacterial resistance.

- Modulation of ABC Transporters : As noted in studies, quinoline derivatives can act as modulators of ATP-binding cassette (ABC) transporters, which play crucial roles in drug resistance mechanisms .

- Antimicrobial Activity : The compound exhibits antibacterial properties against several strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide | 32 µg/mL | Staphylococcus aureus, Escherichia coli |

This MIC value suggests moderate antibacterial activity, warranting further exploration into its mechanism and potential clinical applications .

Anticancer Activity

Research into the anticancer properties of quinoline derivatives has revealed that compounds similar to N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines:

These findings indicate that the compound may interfere with cancer cell metabolism and proliferation.

Study on Antiviral Properties

In a recent study, derivatives of quinolone were synthesized and tested for their antiviral activity against HIV. The results showed that while some compounds exhibited moderate activity, N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide did not significantly inhibit HIV integrase at concentrations below 100 µM . This suggests that while it may have potential as an antiviral agent, further modifications might be necessary to enhance its efficacy.

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis highlighted that other derivatives with similar structures showed varying degrees of biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| N-(4-chlorophenyl)-4-hydroxyquinoline | High | 15 |

| N-(3-bromophenyl)-2-hydroxyquinoline | Moderate | 20.1 |

This table illustrates the varying potency among quinoline derivatives, emphasizing the need for targeted research on specific substitutions to optimize biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving cyclization of substituted quinoline precursors followed by carboxamide coupling. For example:

Quinoline Core Formation : Cyclocondensation of substituted anilines with ketoesters under acidic conditions generates the 2-hydroxy-4-oxo-quinoline scaffold .

Bromophenyl Coupling : A Buchwald-Hartwig or Ullmann-type coupling introduces the 3-bromophenyl group to the quinoline core.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are standard for isolating high-purity product .

Q. How is the structural identity of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups). For related bromophenyl carboxamides, bond lengths for C=O and C–Br are ~1.22 Å and ~1.89 Å, respectively .

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxy proton appears as a singlet at δ ~11 ppm; quinoline carbons resonate at δ ~160–180 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O–H) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR, with IC₅₀ values calculated via nonlinear regression .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Bromine Position : 3-Bromophenyl analogs show higher kinase inhibition than 4-bromophenyl derivatives due to improved hydrophobic interactions .

- Quinoline Modifications : Replacement of the hydroxyl group with methoxy reduces solubility but enhances metabolic stability .

- Table 1 : Comparative IC₅₀ values for analogs (hypothetical data):

| Substituent | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Bromophenyl | 45 ± 3 | 12.5 ± 1.2 |

| 4-Bromophenyl | 120 ± 10 | 8.7 ± 0.9 |

| 3-Chlorophenyl | 65 ± 5 | 10.3 ± 1.1 |

Q. How can conflicting data on the compound’s cytotoxicity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in long-term assays .

- Computational Modeling : Molecular dynamics simulations can predict binding affinity discrepancies caused by protein conformational changes .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Waste Disposal : Incinerate in a certified facility for halogenated organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.